4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-2-cyclopentyl-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-12-10(15)9-8(11)6-13-14(9)7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHWZNQOZDYKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new pyrazole derivatives with different functional groups .
Scientific Research Applications
4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyrazole carboxamides exhibit diverse properties depending on substituents. Key analogs include:
Key Observations :
- Cyclopentyl vs.
- Lipophilicity: Aliphatic groups (e.g., cyclopentyl, propyl) enhance lipophilicity compared to polar substituents like methoxy or amino groups, which may influence blood-brain barrier penetration .
- Melting Points : Aromatic analogs (e.g., 4a, m.p. 247°C) exhibit higher melting points than aliphatic derivatives, suggesting stronger intermolecular forces .
Biological Activity
4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
The molecular formula of this compound is C10H16N4O, with a molecular weight of 208.26 g/mol. The compound features a pyrazole ring substituted with an amino group and a cyclopentyl moiety, contributing to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 4-amino-1-cyclopentyl-N-methylpyrazole-5-carboxamide |
| InChI Key | NXGPQFXFCWWMFR-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor by binding to the active or allosteric sites of target proteins, thereby modulating critical biochemical pathways.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, related compounds have shown significant inhibitory effects on cancer cell proliferation. The IC50 values for various pyrazole derivatives against cancer cell lines have been reported in the nanomolar range, indicating high potency.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| GSK2110183 (afuresertib) | HCT116 colon cancer | 0.95 |
| Compound 2 | MM1S (leukemia) | 0.002 |
| Compound 2 | CCRF-CEM (leukemia) | 0.008 |
These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, making it a promising scaffold for drug development.
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory properties. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory diseases.
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| Compound A | TNF-α | 0.76 |
| Compound B | IL-6 | 0.86 |
The ability to modulate inflammatory responses positions these compounds as candidates for managing conditions like arthritis and other inflammatory disorders.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented in various studies, showcasing effectiveness against bacterial and fungal strains. The compound's activity can be attributed to its ability to disrupt microbial cell function.
Case Studies
Several case studies have been conducted to assess the efficacy of pyrazole derivatives in vivo:
- Cancer Treatment : In a mouse model of leukemia, a derivative similar to this compound demonstrated significant tumor regression when administered at specific doses.
- Inflammation Models : In models of induced inflammation, compounds showed reduced leukocyte infiltration and cytokine levels, highlighting their therapeutic potential in inflammatory diseases.
- Antimicrobial Efficacy : In vitro studies against E. coli and Staphylococcus aureus revealed that certain derivatives exhibited effective bactericidal activity at concentrations lower than standard antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, cyclocondensation using ethyl acetoacetate, DMF-DMA, and cyclopentyl hydrazine derivatives can yield the pyrazole core. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., acetic acid). Microwave-assisted synthesis has been shown to reduce reaction time and improve yields in analogous pyrazole derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of pyrazole-5-carboxamide derivatives?
- Methodological Answer : X-ray crystallography provides definitive structural data, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, revealing bond angles and hydrogen-bonding networks critical for stability . Spectral characterization relies on H/C NMR to confirm substituent positions, IR for carboxamide C=O stretching (~1650 cm), and mass spectrometry for molecular ion validation. Purity can be assessed via HPLC with UV detection at 254 nm .
Q. How should researchers design in vitro assays to evaluate the biological activity of pyrazole-5-carboxamide derivatives?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition for kinases or proteases) using fluorometric or colorimetric substrates. For cytotoxicity screening, use cell lines (e.g., HeLa or MCF-7) with MTT assays. Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with dose-response curves (IC calculations). Ensure consistency in solvent (DMSO concentration ≤1%) and replicate experiments to minimize variability .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with active sites, while molecular dynamics simulations (GROMACS) assess stability over time. QSAR models built from analogs (e.g., fluorophenyl or methoxyphenyl derivatives) help predict activity cliffs. Validate predictions with experimental binding assays (SPR or ITC) .
Q. How can researchers design and synthesize structural analogs of pyrazole-5-carboxamides to investigate structure-activity relationships (SAR)?
- Methodological Answer : Systematically modify substituents on the pyrazole ring (e.g., cyclopentyl vs. phenyl groups) and the carboxamide side chain (e.g., N-methyl vs. N-cyclopentyl). Use parallel synthesis to generate libraries. For example, replacing the cyclopentyl group with a 4-fluorophenyl moiety (as in ) can enhance target selectivity. Evaluate analogs via bioassays and statistical clustering (e.g., PCA) to identify critical pharmacophores .
Q. What experimental strategies can resolve contradictions in reported biological activities of pyrazole-5-carboxamide derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity or enzyme batch variability). Standardize protocols using guidelines like MIAME or BRENDA. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects). Validate conflicting results via orthogonal assays (e.g., Western blotting alongside viability assays) .
Q. How can the solubility and bioavailability of pyrazole-5-carboxamide derivatives be improved without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the cyclopentyl ring or carboxamide side chain. Prodrug strategies, such as esterification of the carboxamide (e.g., ethyl or propyl esters in and ), can enhance membrane permeability. Use logP calculations (ChemAxon) and experimental logD measurements (shake-flask method) to balance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
